3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
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Overview
Description
The compound 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one is a multi-functional chemical with applications across various fields of chemistry and biology. It embodies a rich structural diversity, which allows it to engage in multiple types of chemical reactions and pathways, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one involves several key steps:
Starting Materials: Begin with 5,6-dimethylpyrimidine, piperidine, and pyrazin-2(1H)-one.
Reaction 1: Coupling of 5,6-dimethylpyrimidine with methoxymethyl chloride to form 5,6-dimethylpyrimidin-4-yl methoxymethyl ether.
Reaction 2: Reaction of the methoxymethyl ether with piperidine carbonyl chloride to form the intermediate compound 4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl chloride.
Reaction 3: Coupling this intermediate with pyrazin-2(1H)-one under controlled conditions to yield the target compound.
Industrial Production Methods: In industrial settings, these reactions would be scaled up, often using continuous flow reactors for better yield and efficiency. Temperature control, solvent choice, and catalyst optimization play crucial roles in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions might use sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrimidines or pyrazinones.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis.
Acts as a ligand in coordination chemistry.
Biology:
Potential inhibitor in enzyme-catalyzed reactions.
Used in the design of novel pharmaceuticals.
Medicine:
Investigated for its anticancer properties.
Possible application in antiviral drug development.
Industry:
Utilized in the manufacture of agrochemicals.
Plays a role in polymer synthesis for advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors. The exact molecular targets depend on its application. For instance, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, thereby blocking the disease pathway.
Comparison with Similar Compounds
3-(4-(Methoxymethyl)piperidine-1-carbonyl)pyrazin-2(1H)-one
5,6-Dimethylpyrimidin-4-yl methoxymethyl ether
Each of these compounds shares structural similarities but varies in specific functional groups, making 3-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyrazin-2(1H)-one unique in its applications and reactivity.
Properties
IUPAC Name |
3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-12(2)20-10-21-16(11)25-9-13-3-7-22(8-4-13)17(24)14-15(23)19-6-5-18-14/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWINMPHZBOUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NC=CNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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